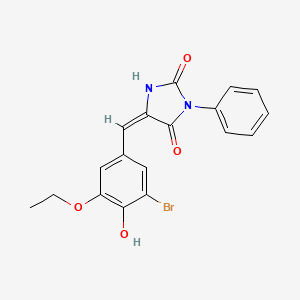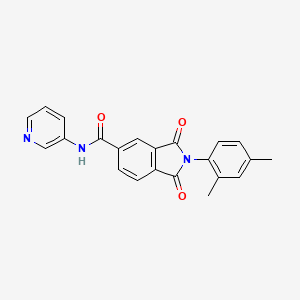
(5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-phenylimidazolidine-2,4-dione
概要
説明
The compound (5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-phenylimidazolidine-2,4-dione is a synthetic organic molecule that belongs to the class of imidazolidine-2,4-diones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-phenylimidazolidine-2,4-dione typically involves the condensation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 3-phenylimidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the imidazolidine ring can yield various reduced forms of the compound.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced imidazolidine derivatives.
Substitution: Various substituted benzylidene derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its structural features suggest it could interact with biological macromolecules in specific ways.
Medicine
The compound may have potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its biological activity could be explored for therapeutic purposes, such as anti-inflammatory or anticancer properties.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it a candidate for various industrial processes.
作用機序
The mechanism by which (5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-phenylimidazolidine-2,4-dione exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s structure suggests it could form hydrogen bonds, hydrophobic interactions, or covalent bonds with its targets, leading to modulation of their activity.
類似化合物との比較
Similar Compounds
- (5E)-5-(3-bromo-4-hydroxybenzylidene)-3-phenylimidazolidine-2,4-dione
- (5E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenylimidazolidine-2,4-dione
- (5E)-5-(3-bromo-5-methoxy-4-hydroxybenzylidene)-3-phenylimidazolidine-2,4-dione
Uniqueness
The presence of both bromine and ethoxy groups in (5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-phenylimidazolidine-2,4-dione makes it unique compared to other similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to unique properties and applications.
特性
IUPAC Name |
(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4/c1-2-25-15-10-11(8-13(19)16(15)22)9-14-17(23)21(18(24)20-14)12-6-4-3-5-7-12/h3-10,22H,2H2,1H3,(H,20,24)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUQOVUPZQEEIF-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(dimethylamino)phenyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea](/img/structure/B3663309.png)
![(5E)-1-benzyl-5-[[3-chloro-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3663316.png)
![N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B3663322.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-1-naphthylglycinamide](/img/structure/B3663329.png)

![N~1~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3663342.png)
![1-(2-fluorophenyl)-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3663347.png)
![1-(3-chlorobenzoyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B3663358.png)
![N-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N,N~2~-dimethylglycinamide](/img/structure/B3663360.png)
![2-(4-ethylphenoxy)-N-[4-iodo-2-(propan-2-yl)phenyl]acetamide](/img/structure/B3663367.png)
![ethyl (4-bromo-2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B3663372.png)


![[4-(4-Methylpiperidine-1-carbothioyl)phenyl] 4-chloro-3-nitrobenzoate](/img/structure/B3663399.png)
